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Compound of Interest
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Cat. No.: B11937928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as

Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI).[1][2] As an irreversible, mutant-selective EGFR inhibitor,

Alflutinib and its active metabolite AST5902 are designed to target both activating EGFR

mutations and the T790M resistance mutation, which commonly arises after treatment with

first- and second-generation EGFR TKIs.[2][3] Preclinical data indicates that AST5902 exhibits

remarkable antineoplastic activity, comparable to its parent compound, Alflutinib.[2] This guide

provides a comprehensive summary of the available preclinical data for Alflutinib and, by

extension, its active metabolite AST5902, focusing on in vitro activity, in vivo efficacy, and the

methodologies employed in these studies.

In Vitro Activity
The in vitro potency of Alflutinib has been evaluated against various EGFR mutations,

demonstrating significant inhibitory activity against clinically relevant mutations while sparing

wild-type (WT) EGFR to a greater extent than earlier generation TKIs.

Table 1: In Vitro Inhibitory Activity of Alflutinib Against
EGFR Mutations
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EGFR Mutation
Cell Line/Assay
Platform

IC50 (nM) Reference

G719S Ba/F3 12.4 [4]

S768I Ba/F3 21.6 [4]

L861Q Ba/F3 3.8 [4]

Exon 20 Insertion

(p.H773_V774insNPH

)

Ba/F3 11-20 (median range) [5]

Exon 20 Insertion

(p.V769_D770insASV

)

Ba/F3 11-20 (median range) [5]

Exon 20 Insertion

(p.D770_N771insSVD

)

Ba/F3 11-20 (median range) [5]

Exon 20 Insertion

(p.D770_N771NPG)
Ba/F3 11-20 (median range) [5]

Note: Specific IC50 values for AST5902 are not publicly available; however, it is reported to

have similar antitumor activity to Alflutinib.[1][2]

In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the potent antitumor

activity of Alflutinib in non-small cell lung cancer (NSCLC) models harboring EGFR mutations.

Table 2: In Vivo Antitumor Efficacy of Alflutinib in
NSCLC Xenograft Models
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Xenograft
Model

EGFR
Mutation(s)

Animal
Model

Dosing
Regimen

Tumor
Growth
Inhibition
(TGI)

Reference

Patient-

Derived

Xenograft

(LU1868)

L858R /

T790M
Nude Mice

10 mg/kg and

30 mg/kg

Potent

antitumor

activity

reported

(quantitative

TGI not

specified)

[2]

EGFR 20ins

Models

Exon 20

Insertions
Not Specified

High-dose

Furmonertinib

(160mg qd)

Encouraging

anti-tumor

activity

observed

[6]

Note: Specific in vivo efficacy data for AST5902 is not publicly available; however, it is reported

to have similar antitumor activity to Alflutinib.[1][2]

Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Ba/F3 Cell-
Based)
This assay is commonly used to determine the potency of EGFR inhibitors against specific

EGFR mutations.

Cell Line Engineering: Murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival,

is engineered to express various human EGFR mutations. In the presence of EGF, these

cells can proliferate independently of IL-3.

Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media supplemented

with EGF.

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions

of the test compound (e.g., Alflutinib).
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Viability Assessment: After a set incubation period (typically 72 hours), cell viability is

assessed using a colorimetric assay such as MTS or a luminescence-based assay like

CellTiter-Glo.

IC50 Determination: The concentration of the compound that inhibits cell proliferation by 50%

(IC50) is calculated by plotting the cell viability against the compound concentration and

fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized to

evaluate the in vivo efficacy of anticancer agents.[7][8][9]

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of the human tumor tissue.[7]

Tumor Implantation: Human NSCLC cells or tumor fragments from a patient are implanted

subcutaneously into the flank of the mice.[7]

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume

is measured regularly using calipers.[8]

Drug Administration: Once tumors reach a predetermined size, mice are randomized into

vehicle control and treatment groups. The test compound (e.g., Alflutinib) is administered

orally at various doses and schedules.[8]

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint

is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume

in the treated groups to the control group. Other endpoints may include tumor regression and

survival.

Visualizations
EGFR Signaling Pathway and Inhibition by AST5902
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Caption: EGFR signaling pathway and the inhibitory action of AST5902.
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Caption: Workflow for in vitro determination of IC50 values.
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Caption: Workflow for in vivo xenograft efficacy studies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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